Vanadyl acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Therapeutic Agent:

- Diabetes: Studies suggest VO(acac)2 may mimic insulin's action by improving glucose uptake and reducing blood sugar levels []. Research indicates its potential as a therapeutic agent for type 2 diabetes, although further investigation is needed to understand its long-term effects and safety [].

- Cancer: VO(acac)2 has shown anti-tumor properties in various cancer cell lines []. It may also influence the spread of cancer cells by regulating their adhesion and migration []. However, more research is required to determine its effectiveness and potential side effects in cancer treatment.

Catalyst and Precursor Material:

- Organic Synthesis: VO(acac)2 serves as a catalyst for various organic reactions, including the creation of complex carbon nanostructures []. Its ability to activate specific chemical bonds makes it valuable in diverse synthetic applications.

- Thin Film Deposition: VO(acac)2 can be used as a precursor for depositing thin films of Vanadium dioxide (VO2) []. VO2 exhibits unique properties like thermochromism, making it a potential candidate for smart windows and data storage devices.

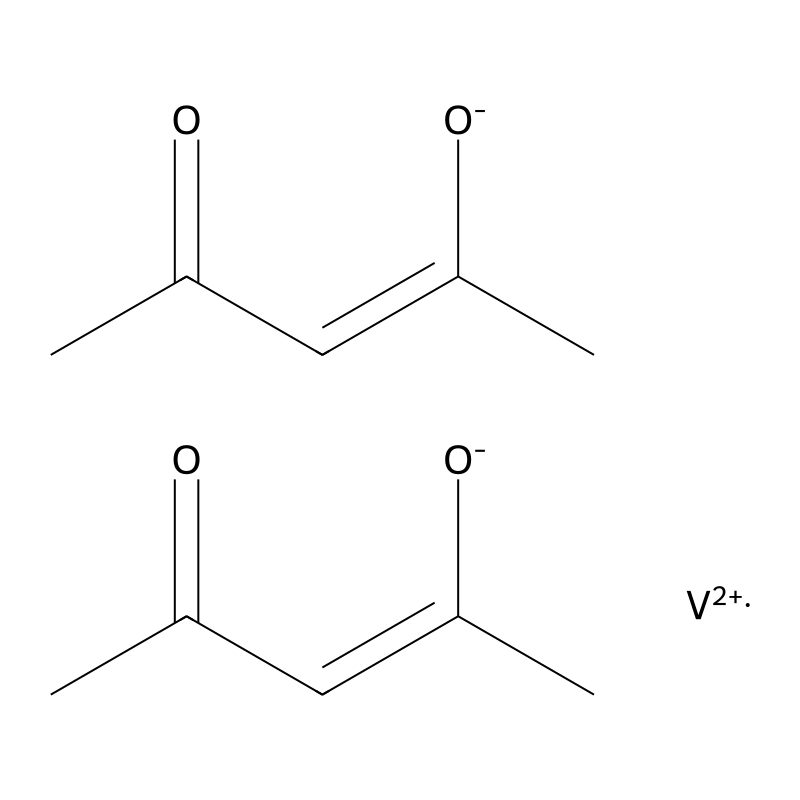

Vanadyl acetylacetonate is a coordination compound with the chemical formula , where represents the conjugate base of acetylacetone. This compound is a blue-green solid that is soluble in polar organic solvents but insoluble in water. The structure consists of a vanadyl group () coordinated to two acetylacetonate ligands through oxygen atoms, forming a square pyramidal geometry around the vanadium center. The unique properties of vanadyl acetylacetonate make it a significant compound in various chemical applications, particularly in catalysis and material science .

Additionally, vanadyl acetylacetonate can undergo hydrolysis under acidic conditions, leading to the formation of various vanadium species .

Vanadyl acetylacetonate exhibits notable biological activity, particularly its insulin-mimetic properties. It has been shown to stimulate the phosphorylation of protein kinase B (Akt) and glycogen synthase kinase 3 (GSK-3), which are crucial pathways in glucose metabolism. Furthermore, vanadyl acetylacetonate inhibits protein tyrosine phosphatases (PTPases), such as PTP1B, thereby enhancing insulin receptor signaling and prolonging its activation. This mechanism suggests potential therapeutic applications for managing diabetes by mimicking insulin action .

The synthesis of vanadyl acetylacetonate typically involves the reaction of vanadyl sulfate with acetylacetone. The reaction proceeds as follows:

Alternative methods include redox reactions starting from vanadium pentoxide, where some acetylacetone is oxidized to form other products . The synthesized compound can be characterized using techniques such as X-ray diffraction and infrared spectroscopy.

Vanadyl acetylacetonate is widely used in organic chemistry as a catalyst for various reactions, including:

- Epoxidation: It selectively catalyzes the epoxidation of allylic alcohols.

- Polymerization: Acts as a catalyst in polymerization reactions.

- Coupling Reactions: Facilitates coupling reactions in organic synthesis.

Moreover, it serves as a precursor for producing vanadium-containing materials and has applications in material science due to its unique properties .

Studies on the interactions of vanadyl acetylacetonate reveal its ability to form complexes with various ligands. For instance, when reacting with tert-butyl hydroperoxide, it undergoes ligand elimination and oxidation processes that lead to the formation of active catalytic species. These interactions are crucial for understanding its catalytic mechanisms and optimizing its use in synthetic applications . Additionally, research has shown that the presence of bases like triethylamine can significantly enhance ligand exchange processes involving vanadyl ions .

Vanadyl acetylacetonate shares similarities with several other vanadium-containing compounds. Here are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Vanadium(IV) oxide | Commonly used as a catalyst; different oxidation state. | |

| Vanadium(III) chloride | Used in various chemical syntheses; lower oxidation state. | |

| Vanadium(V) oxide | Important in catalysis and material science; higher oxidation state. | |

| Vanadocene | Organometallic compound; used in polymerization reactions. |

Uniqueness: Vanadyl acetylacetonate's unique feature lies in its dual role as both a catalyst and an insulin-mimetic agent, which distinguishes it from other vanadium compounds that primarily serve either catalytic or biological functions but not both simultaneously .

Conventional Synthesis Routes from Vanadium Precursors

The most widely employed conventional synthesis route for vanadyl acetylacetonate involves the direct reaction of vanadium(IV) precursors with acetylacetone [2]. The standard preparation utilizes vanadyl sulfate as the primary vanadium source, following the stoichiometric equation: VOSO₄ + 2 Hacac → VO(acac)₂ + H₂SO₄ [2] [3]. This reaction proceeds under aqueous conditions with the addition of a base to neutralize the generated sulfuric acid.

A comprehensive protocol developed by educational institutions demonstrates the effectiveness of this approach [1]. The synthesis involves mixing 0.01 mol of vanadyl sulfate in water with 6 g (0.058 mol) of acetylacetone, representing approximately 190% excess of the ligand [1]. The reaction mixture requires the addition of 20 g (0.333 mol) of urea, providing about 3230% excess, which serves as an ammonia source through hydrolysis [1]. The reaction proceeds overnight on a steam bath, where urea hydrolysis releases ammonia that facilitates complex formation and precipitation [1].

Alternative vanadium(IV) precursors have been successfully employed in conventional synthesis routes [11] [31]. Ammonium metavanadate can be converted to the appropriate vanadium(IV) state through reduction with sulfuric acid and ethanol before reaction with acetylacetone [31]. This method involves placing 0.5 g (4.3 mmol) of ammonium metavanadate in solution with 1.5 mL distilled water, 1 mL (18.4 mmol) concentrated sulfuric acid (185% excess), and 2.5 mL (42.8 mmol) ethanol (1892% excess) [31]. The mixture requires heating for 30 minutes to achieve complete reduction to the vanadium(IV) state [31].

Redox-Based Preparation from Vanadium Pentoxide

Redox-based synthesis represents a significant advancement in vanadyl acetylacetonate preparation, utilizing vanadium pentoxide as the starting material [2] [3]. This approach requires the reduction of vanadium(V) to vanadium(IV) during the synthesis process, typically achieved through the use of reducing agents or organic solvents under specific conditions.

The direct reaction between vanadium pentoxide and acetylacetone under reflux conditions has been extensively documented [10]. A protocol utilizing 5 g (27 mmol) of vanadium pentoxide with 100 mL (969 mmol) of acetylacetone (698% excess) demonstrates the feasibility of this approach [10]. The reaction mixture requires gentle reflux for 24 hours to achieve complete conversion [10]. During this process, some acetylacetone undergoes oxidation to 2,3,4-pentanetrione as a byproduct [2] [3].

A more controlled redox synthesis involves the preliminary treatment of vanadium pentoxide with sulfuric acid and ethanol [5] [14]. This method places 2.5 mL distilled water in a 25 mL round-bottomed flask, followed by the slow addition of 2.5 mL (46 mmol) concentrated sulfuric acid (229% excess) [5]. Subsequently, 6 mL (103 mmol) ethanol (1395% excess) and 1.25 g (7 mmol) vanadium pentoxide are added [5]. The mixture requires reflux for approximately 1.5 hours using a heating mantle to achieve reduction to vanadium(IV) [5].

Table 1: Comparison of Redox-Based Synthesis Conditions

| Method | V₂O₅ Amount | Reducing Agent | Temperature | Time | Acetylacetone Excess |

|---|---|---|---|---|---|

| Direct Reflux [10] | 5 g (27 mmol) | Acetylacetone | Reflux | 24 hours | 698% |

| Acid-Ethanol [5] | 1.25 g (7 mmol) | Ethanol/H₂SO₄ | Reflux | 1.5 hours | 6% |

| Steam Bath [14] | 2.5 g (14 mmol) | Ethanol/H₂SO₄ | Reflux | 1-1.5 hours | 14% |

The mechanism of vanadium pentoxide reduction involves the formation of intermediate vanadium species [6] [8]. The reaction proceeds through multiple steps: V₂O₅ + 2 H₂SO₄ + C₂H₅OH → 2VO(SO₄) + 3 H₂O + CH₃CHO [6]. This reduction step is followed by complexation with acetylacetone: 2VO(SO₄) + 4 (acac)H + 2 Na₂CO₃ → 2VO(acac)₂ + 2 Na₂SO₄ + 2 H₂O + 2 CO₂ [6].

Recent advances in redox synthesis have incorporated microwave-assisted techniques to enhance reaction efficiency [29]. Microwave irradiation at 300 W power levels has been shown to improve vanadium oxide phase transformations [29]. The microwave-assisted process reduces synthesis time while maintaining product quality, with optimal conditions achieved at 300 W power and calcination temperatures of 500-600°C [29].

Green Chemistry Approaches in Synthesis

Environmental sustainability in vanadyl acetylacetonate synthesis has become increasingly important, leading to the development of green chemistry approaches [11] [12] [13]. These methods focus on reducing hazardous reagents, minimizing waste generation, and improving atom economy while maintaining synthetic efficiency.

One prominent green chemistry approach involves the optimization of reaction conditions to reduce excess reagents [11]. A protocol utilizing 1 g (9.4 mmol) anhydrous sodium carbonate (95% excess) and 1 mL (9.7 mmol) acetylacetone in 15 mL distilled water demonstrates improved atom economy [11]. This method employs 1 g (6.1 mmol) vanadyl sulfate hydrate (26% excess) in 15 mL distilled water, with temperature control not exceeding 60°C during dissolution [11]. The greenness assessment of this protocol shows a Global Green Star Assessment Index (GSAI) of 45.00, indicating moderate environmental friendliness [11].

Table 2: Green Chemistry Assessment of Synthesis Protocols

| Protocol | Reaction GSAI | Isolation GSAI | Purification GSAI | Global GSAI |

|---|---|---|---|---|

| Protocol C [5] | 40.00 | 25.00 | Not prescribed | 35.00 |

| Protocol N [11] | 55.00 | 33.33 | Not prescribed | 45.00 |

| Protocol R [1] | 45.00 | 33.33 | 16.67 | 20.00 |

Solvent-free synthesis approaches represent another significant advancement in green chemistry applications [26]. Microwave-assisted synthesis using vanadyl acetylacetonate as a catalyst has been developed for various organic transformations under solvent-free conditions [26]. This methodology demonstrates the dual role of vanadyl acetylacetonate as both a synthetic target and a green catalyst [26].

The grinding method has emerged as an innovative green synthesis approach for vanadium complexes [13]. This mechanochemical synthesis technique eliminates the need for organic solvents and reduces reaction times significantly [13]. The grinding method has been successfully applied to the synthesis of vanadium(V) Schiff base complexes, demonstrating the potential for extension to vanadyl acetylacetonate synthesis [13].

Microwave-assisted precipitation processes have been developed to improve the environmental profile of vanadium compound synthesis [7]. These methods utilize microwave irradiation to control particle size and structure, enhancing contact area and reducing diffusion paths [7]. The microwave-assisted approach reduces synthesis time from several days to hours while maintaining product quality [7].

Purification and Crystallization Techniques

Purification of vanadyl acetylacetonate typically involves recrystallization techniques using appropriate solvents [1] [16] [17]. The most commonly employed recrystallization solvent is chloroform, which provides excellent solubility for the complex while allowing for effective purification [1] [16]. The recrystallization process involves dissolving the crude product in hot chloroform, followed by slow cooling to promote crystal formation [1].

Alternative recrystallization solvents have been investigated for specific applications [10] [16]. Acetylacetone itself can serve as a recrystallization medium, particularly when high purity is required [10]. This approach involves dissolving the crude product in excess acetylacetone at elevated temperature, followed by controlled cooling and solvent removal [10].

Table 3: Recrystallization Solvent Comparison

| Solvent | Solubility | Crystal Quality | Recovery Yield | Environmental Impact |

|---|---|---|---|---|

| Chloroform [1] | Excellent | High | 70-85% | Moderate concern |

| Acetylacetone [10] | Good | High | 60-75% | Lower concern |

| Dichloromethane [14] | Excellent | High | 75-90% | Moderate concern |

Two-solvent recrystallization systems have been developed to enhance purification efficiency [18]. This technique involves dissolving the compound in a primary solvent with good solubility characteristics, followed by the addition of a secondary solvent that induces crystallization [18]. For vanadyl acetylacetonate, dichloromethane serves as the primary solvent, with petroleum ether (40-60°C fraction) as the crystallization inducer [14].

The crystallization process requires careful temperature control to achieve optimal crystal formation [17] [19]. The solution should be allowed to cool slowly to room temperature without agitation to prevent rapid crystallization that yields less pure crystals [17]. Subsequent cooling in an ice bath for 15-30 minutes ensures maximum crystal recovery [17].

Vacuum filtration techniques are essential for effective crystal isolation [14] [17]. The crystals are collected using Büchner or Hirsch funnels under reduced pressure, followed by washing with cold solvent to remove surface impurities [14] [17]. The washing process typically involves two 5 mL portions of ice-cold water, followed by small volumes of cold ethanol and petroleum ether [14].

Drying procedures significantly impact the final product quality [5] [14]. Initial drying under vacuum for 15 minutes removes surface solvents, followed by storage in a vacuum desiccator over anhydrous calcium chloride or phosphorus pentoxide [5] [14]. Some protocols specify drying at elevated temperatures (60-110°C) to ensure complete solvent removal [10] [14].

Advanced purification techniques include column chromatography using specialized resins [21] [22]. Ion-exchange chromatography with Chelex-100 or AG 50W-X8 columns has been employed for high-purity applications, particularly in radiochemical synthesis [21] [22]. These methods achieve purification efficiencies exceeding 95% while maintaining chemical integrity [21] [22].

The molecular structure of vanadyl acetylacetonate adopts a distinctive square pyramidal geometry with five-coordinate vanadium at the center [1] [2] [3]. X-ray crystallographic analysis reveals that the vanadium atom is positioned near the center of gravity of a rectangular pyramid, with five oxygen neighbors arranged at the corners [3] [4] [5]. The coordination environment consists of four equatorial oxygen atoms from two bidentate acetylacetonate ligands and one axial oxygen atom from the vanadyl group (V=O) [1] [2].

The vanadium-oxygen bond distances exhibit characteristic patterns reflecting the electronic structure of the complex. The axial vanadyl bond measures 1.56 Å, significantly shorter than the four equatorial V-O bonds, which range from 1.96 to 1.98 Å [3] [4] [5]. This substantial difference in bond lengths reflects the multiple bond character of the vanadyl linkage, which can be described as having partial triple-bond character due to the strong π-bonding interactions between vanadium d-orbitals and oxygen p-orbitals [6] [7].

The crystal structure belongs to the triclinic space group P-1 with unit cell parameters: a = 7.53 Å, b = 8.23 Å, c = 11.24 Å, α = 73.0°, β = 71.3°, γ = 66.6°, and Z = 2 [3] [4] [5]. Each acetylacetonate ligand forms a planar five-membered chelate ring through coordination of two oxygen atoms to the vanadium center [8]. The two acetylacetonate planes are not coplanar, making an angle of 163° with each other, which minimizes steric repulsion while maintaining optimal orbital overlap [3] [5].

| Structural Parameter | Value | Significance |

|---|---|---|

| V=O bond length | 1.56 Å | Partial triple-bond character |

| V-O equatorial bonds | 1.96-1.98 Å | Standard coordinate covalent bonds |

| Coordination number | 5 | Square pyramidal geometry |

| Angle between acac planes | 163° | Minimizes steric repulsion |

| Space group | P-1 | Triclinic crystal system |

Cis/Trans Isomerism in Solution

The coordination chemistry of vanadyl acetylacetonate becomes more complex upon interaction with additional ligands, leading to six-coordinate octahedral complexes that can exist in both cis and trans isomeric forms [9] [10] [11]. The parent five-coordinate complex can readily coordinate a sixth ligand, typically occupying either the axial position trans to the vanadyl oxygen or an equatorial position cis to the vanadyl group [11] [12].

Thermodynamic stability calculations using density functional theory (DFT) demonstrate that the trans isomer is energetically favored by approximately 4.8 kcal/mol compared to the cis isomer [9] [12]. This preference arises from the reduced steric hindrance and optimized electronic interactions in the trans configuration, where the sixth ligand occupies the position opposite to the strongly π-bonding vanadyl oxygen [11].

In solution, the equilibrium between isomers depends significantly on the nature of the coordinating ligand and solvent [10] [11]. Electron paramagnetic resonance (EPR) spectroscopy has been particularly valuable in identifying the presence of both isomeric forms in certain ionic liquid solutions [9] [12]. For example, in bmimOTf, bmimMeCO₂, and bmimMe₂PO₄, EPR characterization reveals the coexistence of cis and trans isomers, suggesting coordination of the anion to form VO(acac)₂(anion)⁻ complexes [9].

Solvent effects play a crucial role in determining the isomeric distribution. In strongly coordinating solvents such as methanol and water, the formation of six-coordinate complexes is thermodynamically favored, while in weakly coordinating solvents, the five-coordinate parent complex predominates [10] [11]. ENDOR spectroscopy studies have shown that methanol coordinates axially to form trans-[VO(acac)₂(MeOH)], while some pyridine derivatives can coordinate equatorially to form cis isomers [11].

| Isomeric Form | Configuration | Relative Stability | Characterization Method |

|---|---|---|---|

| Five-coordinate | Square pyramidal | Reference state | X-ray crystallography |

| Six-coordinate trans | Axial ligand | More stable by 4.8 kcal/mol | NMR, EPR, DFT |

| Six-coordinate cis | Equatorial ligand | Less stable | EPR, ENDOR |

Ligand Exchange Mechanisms and Dynamics

The ligand exchange reactions of vanadyl acetylacetonate proceed through multiple mechanistic pathways depending on the nature of the incoming ligand, solvent, and reaction conditions [13] [14] [15]. Kinetic studies have identified several distinct mechanisms operating under different conditions.

Dissociative mechanisms are commonly observed for acetylacetonate ligand exchange, particularly when the incoming ligand is a weak nucleophile [13]. In these reactions, the rate-determining step involves the departure of one acetylacetonate ligand, creating a coordinatively unsaturated intermediate that can rapidly bind the incoming ligand. The kinetics typically exhibit zero-order dependence on the incoming ligand concentration, consistent with the dissociative pathway [13].

Associative mechanisms become important when strong nucleophiles are involved in the exchange process [13]. These reactions show first-order dependence on the incoming ligand concentration and often proceed through seven-coordinate intermediates. The replacement of acetylacetone by deuteroacetylacetone has been shown to involve both zero-order and first-order terms in the incoming ligand, indicating the operation of parallel dissociative and associative pathways [13].

Solvent-assisted exchange represents another important mechanism, particularly in protic solvents [13] [14]. The solvent molecules can facilitate ligand departure through hydrogen bonding interactions or by stabilizing the departing ligand. Acid catalysis has been observed to enhance exchange rates by protonating the departing acetylacetonate ligand, while base catalysis can retard exchange by deprotonating the incoming ligand [13].

Computational studies of the cyclohexene epoxidation catalyzed by vanadyl acetylacetonate have provided detailed insights into ligand exchange processes during catalytic cycles [14] [16]. The reaction mixture contains various active and inactive complexes with different ligand combinations, including hydroxyl, acetylacetonate, acetate, and tert-butoxide ligands. Thermodynamic modeling suggests that ligand exchange reactions readily occur among these complexes, with tert-butoxide ligands being thermodynamically preferred under catalytic conditions [14].

| Exchange Mechanism | Rate Law | Characteristics | Typical Conditions |

|---|---|---|---|

| Dissociative | Rate = k[complex] | Zero-order in incoming ligand | Weak nucleophiles |

| Associative | Rate = k[complex][ligand] | First-order in incoming ligand | Strong nucleophiles |

| Interchange | Rate = k[complex][ligand]ⁿ | Fractional order (n < 1) | Moderate nucleophiles |

| Acid-catalyzed | Rate = k[complex][H⁺] | Enhanced by protonation | Protic solvents |

Computational Modeling of Electronic Structure

The electronic structure of vanadyl acetylacetonate has been extensively investigated using various computational methods, providing detailed insights into its bonding, spectroscopic properties, and reactivity [17] [6] [18] [19] [12]. These studies have employed density functional theory (DFT), ab initio calculations, and molecular orbital analysis to understand the complex electronic interactions.

Density Functional Theory calculations using functionals such as B3LYP, B3P86, and M06 have proven highly successful in reproducing experimental structural parameters and spectroscopic properties [9] [20] [21] [12]. The calculated bond lengths and angles show excellent agreement with X-ray crystallographic data, with the V=O bond length consistently predicted to be approximately 1.59-1.63 Å, matching the experimental value of 1.56 Å within computational uncertainty [6] [19].

Ab initio calculations employing configuration interaction (CI) and complete active space self-consistent field (CASSCF) methods have been used to investigate the electronic transitions and magnetic properties [17] [6]. These high-level calculations confirm that the unpaired electron is localized in the nonbonding dx²-y² orbital, consistent with the square pyramidal geometry and observed magnetic properties [6] [7].

Molecular orbital analysis reveals that the metal-ligand bonding with the equatorial acetylacetonate ligands is dominated by σ-interactions involving filled ligand orbitals and empty vanadium d-orbitals [6] [7]. The oxovanadium interactions involve larger metal-d participation, resulting in strong V=O bonding with partial triple-bond character [6]. Additional three-orbital-four-electron stabilizing interactions involving the filled acetylacetonate molecular orbitals and the oxovanadium orbitals further reinforce both axial and equatorial bonds [6].

Electronic structure calculations have been particularly valuable in predicting spectroscopic parameters [17] [18] [19]. The calculated nuclear quadrupole coupling constants for ⁵¹V show excellent agreement with experimental ENDOR data, with theoretical values of |e²qQ| = 5.2 MHz comparing well with experimental values of 5.6 MHz [19]. These calculations demonstrate that axial ligands and molecular distortions can significantly alter the magnitude of nuclear quadrupole interactions [19].

Vibrational frequency calculations successfully predict the characteristic V=O stretching frequency at approximately 995 cm⁻¹, which is observed experimentally as a strong, diagnostic absorption [1] [22] [20]. Temperature-dependent DFT calculations have shown that the spin-phonon coupling in vanadyl acetylacetonate varies with temperature due to anisotropic changes in crystal lattice parameters [20].

| Computational Method | Key Results | Applications |

|---|---|---|

| DFT (B3LYP, B3P86, M06) | Accurate geometries, V=O ≈ 1.59 Å | Structure optimization, energetics |

| CASSCF/CI | Unpaired electron in dx²-y² orbital | Electronic transitions, magnetic properties |

| Molecular orbital analysis | V=O partial triple-bond character | Bonding analysis, chemical reactivity |

| Vibrational calculations | V=O stretch at 995 cm⁻¹ | Spectroscopic assignments |

| ENDOR/DFT correlation | Nuclear quadrupole coupling | Hyperfine structure analysis |

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 290 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 289 of 290 companies with hazard statement code(s):;

H302 (96.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.27%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant